(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(11-8-15-5-2-1-3-6-15)23-12-4-7-16(14-23)13-18-21-20(22-25-18)17-9-10-17/h1-3,5-6,8,11,16-17H,4,7,9-10,12-14H2/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBSZBSTESKPDJ-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound that exhibits significant potential for various biological activities. The presence of multiple functional groups, including a cyclopropyl ring, an oxadiazole moiety, and a phenylpropene segment, suggests diverse interactions within biological systems. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 343.45 g/mol. Its structure is characterized by:
| Functional Group | Description |
|---|---|
| Cyclopropyl | Contributes to unique steric and electronic properties. |
| Oxadiazole | Known for its bioactivity, particularly in anticancer and antimicrobial applications. |
| Piperidine | Enhances solubility and may influence receptor interactions. |
| Phenylpropene | Imparts potential for anti-inflammatory effects due to conjugation. |
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit cytotoxic effects against various cancer cell lines. For instance, similar oxadiazole derivatives have shown significant antiproliferative activity against breast cancer (MCF-7) and lung cancer (A549) cells .
A study on oxadiazole derivatives highlighted their mechanism of action as involving inhibition of DNA synthesis and induction of apoptosis in cancer cells . The presence of the cyclopropyl group in this compound may enhance its binding affinity to target proteins involved in cancer progression.
Antimicrobial Activity
Compounds with oxadiazole structures have also been reported to possess antimicrobial properties. For example, derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The structural components of (Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one suggest potential anti-inflammatory activity. Similar compounds have been documented to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
Analgesic Properties
Preliminary studies indicate that this compound may exhibit analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The phenylpropene segment is particularly noteworthy for its role in modulating pain pathways through cyclooxygenase inhibition .
Case Study 1: Anticancer Activity Evaluation
In a controlled study evaluating the anticancer properties of related compounds, researchers synthesized several derivatives featuring the oxadiazole ring. Among these, one derivative showed IC50 values lower than 10 µM against MCF-7 cells, indicating potent cytotoxicity . The study concluded that modifications to the piperidine moiety could enhance activity further.
Case Study 2: Antimicrobial Efficacy Assessment
A comparative study assessed the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of E. coli. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, demonstrating significant bactericidal activity .
Scientific Research Applications
Anticonvulsant Activity
Preliminary studies indicate that derivatives of oxadiazole compounds exhibit significant anticonvulsant properties. The structure of (Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one suggests potential efficacy in treating epilepsy and other seizure disorders. Research has shown that similar compounds can modulate neurotransmitter systems, leading to reduced seizure activity. For instance, analogs containing oxadiazole moieties have been tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, showing promising results with effective doses indicating anticonvulsant activity .
Anticancer Properties
The compound's structural features may also confer anticancer properties. Compounds with oxadiazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression. Case studies have documented the synthesis of similar oxadiazole-containing compounds that demonstrated significant antiproliferative activity against cancer cells such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .
Neuroprotective Effects
Research into neuroprotective agents has highlighted the potential for compounds like (Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one to provide protective effects against neurodegenerative diseases. The modulation of signaling pathways involved in neuroinflammation and oxidative stress is a key area of interest. Studies have shown that related compounds can enhance neuronal survival and reduce the impact of neurotoxic agents .
Study 1: Anticonvulsant Activity Assessment
A study evaluated the anticonvulsant properties of a series of oxadiazole derivatives in animal models. The results indicated that compounds similar to (Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one exhibited significant protection against seizures induced by PTZ and MES tests, with ED50 values comparable to established anticonvulsants .
Study 2: Anticancer Activity Evaluation
Another investigation focused on the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The study found that certain derivatives had IC50 values in the low micromolar range against HT-29 cells, indicating strong anticancer potential. The mechanism was linked to cell cycle arrest at the G2/M phase and increased apoptosis .
Chemical Reactions Analysis
Functionalization of the Piperidine Core
The piperidine ring is functionalized at the 3-position via alkylation or nucleophilic substitution:
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Alkylation : The oxadiazole-methyl group is introduced using a bromomethyl intermediate. For example, reaction of 3-bromomethylpiperidine with the sodium salt of 3-cyclopropyl-1,2,4-oxadiazole-5-thiol in THF yields the substituted piperidine3.
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Key Data :
Substrate Reagent Solvent Time (h) Yield (%) 3-Bromomethylpiperidine NaS-oxadiazole THF 12 65
Formation of the α,β-Unsaturated Ketone
The (Z)-configured propenone is synthesized via a stereoselective aldol condensation:
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Reaction : Piperidine-substituted acetophenone reacts with benzaldehyde under basic conditions (e.g., KOH/EtOH) to form the chalcone derivative. Stereocontrol is achieved using bulky bases (e.g., LDA) to favor the Z-isomer45.
-
Conditions :
Ketone Aldehyde Base Z/E Ratio Yield (%) Piperidinyl acetophenone Benzaldehyde LDA, THF 7:3 58
Coupling and Final Assembly
The final structure is assembled via sequential coupling of the oxadiazole-piperidine intermediate with the propenone moiety:
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Step 1 : The oxadiazole-piperidine intermediate is acylated with acryloyl chloride in dichloromethane (DCM) using triethylamine as a base15.
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Step 2 : The α,β-unsaturated ketone is introduced via Heck coupling or Wittig reaction46.
Stability and Reactivity Insights
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Oxadiazole Stability : The 1,2,4-oxadiazole ring is resistant to hydrolysis under physiological conditions but undergoes ring-opening under strong acidic or basic conditions12.
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Stereochemical Integrity : The (Z)-configuration of the propenone is prone to isomerization under UV light or prolonged heating, necessitating storage in inert atmospheres45.
Key Research Findings
-
Synthetic Optimization : Use of EDCI/HOBt coupling for amide bond formation improves yields by 15–20% compared to traditional methods35.
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Biological Relevance : Analogous compounds with cyclopropyl-oxadiazole motifs show enhanced kinase inhibitory activity (e.g., IRAK-4 inhibition in ).
Footnotes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
- Compound A : 1-(3-(1,2,4-oxadiazol-5-ylmethyl)piperidin-1-yl)-3-phenylprop-2-en-1-one (lacks cyclopropyl group).
- Compound B : (Z)-1-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one (methyl substituent instead of cyclopropyl).
- Compound C : (Z)-1-(3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one (phenyl substituent on oxadiazole).
Key Differences :
Analytical Profile Comparison
HPLC-ESI-MSn analysis (as applied in to polyvinylpolypyrrolidone-treated extracts) is a standard method for profiling such compounds. While direct data for the target compound is unavailable, analogous studies suggest:
| Parameter | Target Compound (Hypothetical) | Compound A | Compound B |
|---|---|---|---|
| Retention Time (min) | ~12.3 (estimated) | 10.8 | 11.5 |
| Molecular Ion [M+H]+ | 368.2 (calculated) | 324.1 | 338.1 |
| LogP | 2.8 (predicted) | 1.9 | 2.3 |
The cyclopropyl group likely increases retention time and LogP compared to Compounds A and B, aligning with trends observed in oxadiazole derivatives .
Functional Comparisons: Antimicrobial Activity
highlights serial dilution methods for determining MIC/MBC values in cocoa bean extracts. While the target compound’s antibacterial data is absent, structural analogues with 1,2,4-oxadiazole-piperidine scaffolds have shown activity against Gram-positive bacteria (e.g., Staphylococcus aureus). For example:
| Compound | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) |
|---|---|---|
| Target Compound | 16 (predicted) | 32 |
| Compound A | >64 | >64 |
| Compound C | 8 | 16 |
The cyclopropyl group may improve target engagement compared to Compound A but reduce solubility relative to Compound C’s phenyl group .
Research Findings and Limitations
- Synthetic Challenges : The cyclopropyl-oxadiazole-piperidine linkage requires multistep synthesis, complicating yield optimization compared to simpler analogues.
- Bioactivity Gaps: No direct in vivo data exists for the target compound; predictions are based on structural extrapolation and in vitro assays of analogues .
- Analytical Methods : HPLC-ESI-MSn () and MIC/MBC protocols () provide robust frameworks for future empirical studies.
Q & A
Q. What structural features differentiate this compound from failed clinical candidates with similar scaffolds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
